molecular formula C6H5FLiNO2S B2633002 Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate CAS No. 2228365-75-9

Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate

Cat. No.: B2633002
CAS No.: 2228365-75-9
M. Wt: 181.11
InChI Key: FBUVDJFOQMETQL-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C6H7FLiNO2S and a molecular weight of 183.13 g/mol . This compound is characterized by the presence of a lithium ion, a fluorine atom, and a sulfinate group attached to a methylpyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate involves several synthetic routes. One common method is the reaction of 6-fluoro-5-methylpyridine-3-sulfinic acid with lithium hydroxide under controlled conditions. The reaction typically occurs in an aqueous medium at a specific temperature and pH to ensure the complete formation of the desired product .

Industrial production methods may involve the use of advanced techniques such as solid-state synthesis or solution-phase synthesis, depending on the required purity and yield of the compound. These methods often require precise control of reaction parameters, including temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes, modulate receptor activities, and alter cellular signaling pathways. These interactions lead to various biological effects, including changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate can be compared with other similar compounds, such as:

    Lithium(1+) ion 6-chloro-5-methylpyridine-3-sulfinate: Similar in structure but with a chlorine atom instead of fluorine.

    Lithium(1+) ion 6-bromo-5-methylpyridine-3-sulfinate: Contains a bromine atom instead of fluorine.

    Lithium(1+) ion 6-iodo-5-methylpyridine-3-sulfinate: Contains an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

lithium;6-fluoro-5-methylpyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S.Li/c1-4-2-5(11(9)10)3-8-6(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUVDJFOQMETQL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=CN=C1F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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